((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol
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Overview
Description
“((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with benzyl and benzylamino groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzyl groups can be introduced via alkylation reactions using benzyl halides.
Amination: The benzylamino group can be introduced through reductive amination or other suitable amination reactions.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or other hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The benzyl and benzylamino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, etc.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with modified benzyl or benzylamino groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Receptor Binding: It may interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” exerts its effects can involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, etc.
Comparison with Similar Compounds
Similar Compounds
- ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)ethanol
- ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)propanol
Uniqueness
- Structural Features : The specific arrangement of benzyl and benzylamino groups.
- Chemical Properties : Unique reactivity due to the presence of the hydroxyl group.
- Biological Activity : Distinct interactions with biological targets.
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[(2S,3R)-1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |
InChI Key |
DYOKZZGRVMNKAH-RTBURBONSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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